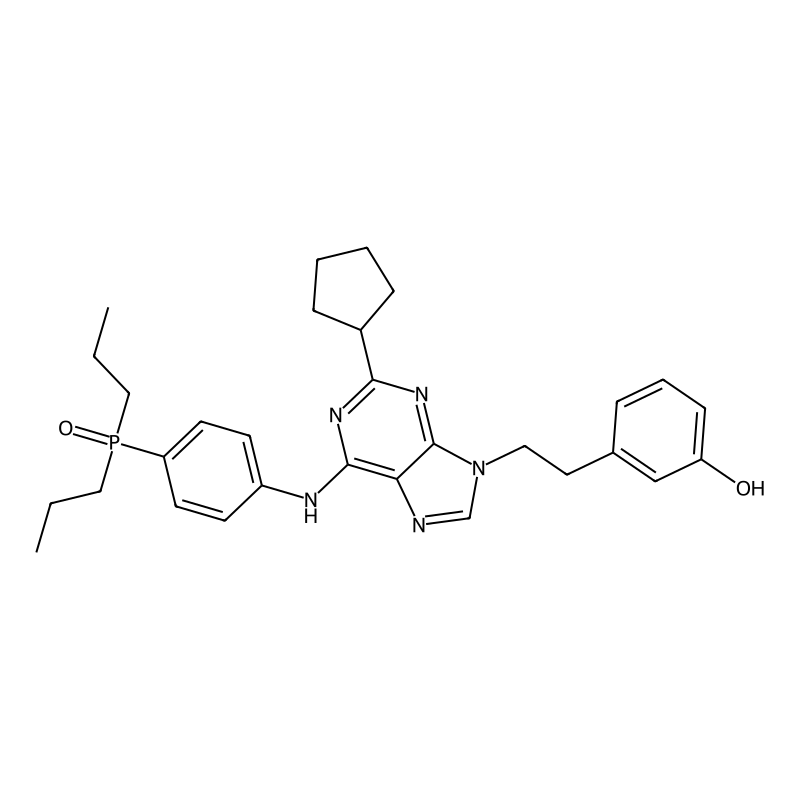Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
The compound is a derivative of phenol characterized by a complex structure that includes a purine moiety and a cyclopentyl group. It contains multiple functional groups that contribute to its reactivity and biological activity. The presence of the hydroxyl group (-OH) classifies it as a phenolic compound, which is known for its ability to participate in various
Phenolic compounds are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group. Common reactions include:
- Electrophilic Aromatic Substitution: The hydroxyl group directs electrophiles to the ortho and para positions on the aromatic ring .
- Halogenation: Phenol can react with halogens (e.g., bromine or chlorine) to form halogenated derivatives .
- Nitration: Treatment with nitric acid leads to the formation of nitrophenols .
- Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate .
These reactions highlight the versatility of phenolic compounds in organic synthesis.
Phenolic compounds are known for their diverse biological activities, including:
- Antioxidant Properties: They can scavenge free radicals, contributing to their role in preventing oxidative stress-related diseases.
- Antimicrobial Activity: Many phenolic derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects: Some phenolic compounds have been shown to reduce inflammation in various biological systems.
The specific biological activity of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- may vary based on its structural components and interactions with biological targets.
The synthesis of complex phenolic compounds can be achieved through various methods:
- Electrophilic Aromatic Substitution: This method utilizes the reactivity of phenols to introduce new substituents onto the aromatic ring.
- Coupling Reactions: Reactions involving coupling agents can create complex structures by linking different molecular fragments.
- Functional Group Transformations: Existing functional groups can be modified through oxidation or reduction processes.
Phenolic compounds find applications across various fields:
- Pharmaceuticals: Many drugs contain phenolic structures due to their biological activity.
- Agriculture: Some phenolic compounds are used as herbicides or fungicides.
- Materials Science: Phenol-formaldehyde resins are important in producing plastics and adhesives.
The unique structure of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- may also lead to novel applications in these areas.
Understanding how this compound interacts with other molecules is crucial for determining its efficacy and safety in various applications. Interaction studies typically focus on:
- Binding Affinity: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).
- Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.
- Synergistic Effects: Exploring potential interactions with other therapeutic agents that may enhance or inhibit its activity.
Several compounds share structural similarities with Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-. Notable examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hydroxyphenylacetic Acid | Hydroxy group on an aromatic ring | Anti-inflammatory properties |
| Resveratrol | Multiple hydroxyl groups on an aromatic ring | Strong antioxidant activity |
| Curcumin | Diarylheptanoid structure with multiple functional groups | Potent anti-inflammatory and anticancer properties |
The uniqueness of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- lies in its complex structure that combines elements from both purines and phenolic compounds, potentially leading to distinct biological activities and applications not found in simpler derivatives.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Corbin AS, Demehri S, Griswold IJ, Wang Y, Metcalf CA 3rd, Sundaramoorthi R, Shakespeare WC, Snodgrass J, Wardwell S, Dalgarno D, Iuliucci J, Sawyer TK, Heinrich MC, Druker BJ, Deininger MW. In vitro and in vivo activity of ATP-based kinase inhibitors AP23464 and AP23848 against activation-loop mutants of Kit. Blood. 2005 Jul 1;106(1):227-34. Epub 2005 Mar 3. PubMed PMID: 15746079.








